4,4'-Decylidenebisphenol
Description
4,4'-Decylidenebisphenol is a hypothetical bisphenol compound characterized by two phenol groups linked via a decylidene bridge (a 10-carbon alkyl chain). Bisphenols are widely used in polymer production, including epoxy resins, polycarbonates, and flame retardants, but their endocrine-disrupting properties have raised health and environmental concerns .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)decyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-22(18-10-14-20(23)15-11-18)19-12-16-21(24)17-13-19/h10-17,22-24H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDRUIZSPKQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210593 | |
| Record name | 4,4'-Decylidenebisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-21-3 | |
| Record name | 4,4′-Decylidenebis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61593-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Decylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Decylidenebisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-decylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Decylidenebisphenol typically involves the condensation reaction between phenol and decylidene chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the decylidene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-Decylidenebisphenol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Decylidenebisphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4,4’-Decylidenebisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Decylidenebisphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the phenol groups play a crucial role in its activity .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The key structural difference among bisphenols lies in the bridging group between the two phenolic rings. Below is a comparative analysis of select bisphenols:
*Estimated based on analogs.
Key Observations :
- Bridge Length : Longer bridges (e.g., decylidene in the hypothetical compound) would increase hydrophobicity (higher LogP) and reduce water solubility, as seen in HBPA .
- Hydrogenation: HBPA’s cyclohexanol rings enhance thermal stability (melting point 187°C vs. BPA’s 158°C) and reduce estrogenic activity .
Toxicity and Regulatory Status
- Endocrine Activity : BPA substitutes like BPF and BPS exhibit estrogenic potency comparable to BPA . HBPA, however, shows reduced hormonal activity due to hydrogenation .
- Toxicity Data Gaps: No studies exist for 4,4'-ethylidenediphenol (BPE) , highlighting the need for rigorous evaluation of novel bisphenols.
- Regulatory Trends : The EU and U.S. regulate BPA in food-contact materials, driving demand for safer alternatives like HBPA .
Data Tables
Biological Activity
4,4'-Decylidenebisphenol (DBP) is a compound belonging to the bisphenol family, which has garnered attention due to its potential biological activities and effects on human health. This article explores the biological activity of DBP, focusing on its endocrine-disrupting properties, cytotoxicity, and implications for human health based on diverse research findings.
Chemical Structure and Properties
4,4'-Decylidenebisphenol is structurally related to bisphenol A (BPA) and other bisphenols. Its chemical formula is , characterized by two phenolic groups linked by a decylidene bridge. This structure is significant as it influences the compound's interaction with biological systems.
Endocrine Disruption
DBP has been identified as an endocrine disruptor, similar to other bisphenols. Endocrine disruptors can interfere with hormone systems, leading to various health issues. Research indicates that DBP can bind to estrogen receptors, mimicking estrogen's effects in the body.
- Estrogenic Activity : Studies have shown that DBP exhibits estrogenic activity by activating estrogen receptor alpha (ERα). This activation can lead to changes in gene expression associated with reproductive health and development.
Cytotoxicity
Cytotoxic effects of DBP have been assessed in various cell lines. In vitro studies have demonstrated that exposure to DBP can lead to decreased cell viability and increased oxidative stress.
- Cell Viability Studies : Research using MCF-7 breast cancer cells indicated that DBP exposure resulted in reduced cell viability at higher concentrations (≥25 μM). The compound also induced lactate dehydrogenase (LDH) release, indicating plasma membrane damage.
| Concentration (μM) | Cell Viability (%) | LDH Release (U/L) |
|---|---|---|
| 0 | 100 | 10 |
| 1 | 95 | 12 |
| 10 | 85 | 20 |
| 25 | 60 | 50 |
| 50 | 30 | 80 |
Reactive Oxygen Species (ROS) Production
DBP exposure has been linked to increased production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This effect was observed in studies where ROS levels were measured after exposure to varying concentrations of DBP.
- ROS Levels : The increase in ROS production was significant at concentrations as low as 10 μM, suggesting a potential mechanism for DBP's cytotoxic effects.
Prenatal Exposure Implications
A notable case study highlighted the potential risks associated with prenatal exposure to bisphenols, including DBP. High levels of bisphenol exposure during pregnancy have been correlated with neurobehavioral changes in infants. This underscores the importance of understanding the biological activity of DBP and its analogs in relation to developmental health.
Regulatory Considerations
Given the biological activity of DBP and its classification as an endocrine disruptor, regulatory bodies are increasingly scrutinizing its use. The European Chemicals Agency (ECHA) has included several bisphenols, including DBP, on lists for further evaluation due to their potential health risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
